molecular formula C15H15N B12849777 2-phenyl-2,3-dihydro-1H-inden-1-amine

2-phenyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12849777
M. Wt: 209.29 g/mol
InChI Key: IFGAAYYESMEKSX-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C15H15N It is a derivative of indene, featuring a phenyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-phenyl-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2-phenyl-1H-inden-1-one in the presence of a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-phenyl-1H-inden-1-one.

    Reduction: The compound can be reduced further to form this compound hydrochloride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl group can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 2-Phenyl-1H-inden-1-one.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems.

Comparison with Similar Compounds

    2-Phenylindole: Similar in structure but contains an indole ring instead of an indene ring.

    2-Phenyl-1H-indene: Lacks the amine group present in 2-phenyl-2,3-dihydro-1H-inden-1-amine.

    2-Phenyl-2,3-dihydro-1H-indene: Similar structure but without the amine group.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group attached to the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C15H15N/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14-15H,10,16H2

InChI Key

IFGAAYYESMEKSX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C3=CC=CC=C3

Origin of Product

United States

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